N-benzyl-2-phenylquinazolin-4-amine
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Overview
Description
N-benzyl-2-phenylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenylquinazolin-4-amine typically involves the reaction of 2-phenylquinazolin-4-amine with benzyl halides under basic conditions. One common method includes the use of benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-benzyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can modulate their activity and affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-phenylquinazolin-4-amine: Shares a similar quinazoline core structure but lacks the benzyl group.
2-phenylquinazoline-4-amine derivatives: These compounds have variations in the substituents on the quinazoline ring, leading to different biological activities
Uniqueness
N-benzyl-2-phenylquinazolin-4-amine is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications .
Properties
CAS No. |
40288-71-9 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-benzyl-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-22-21-18-13-7-8-14-19(18)23-20(24-21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23,24) |
InChI Key |
WXCHSHPXEPXKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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